2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound is a derivative of isoindole . Isoindoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with Py, 4-methylpyridine, quinoline, and benzo[f]quinoline . These reactions produce quaternary salts; with dinucleophiles, derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine are formed .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of quaternary salts and derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine .Scientific Research Applications
Structural Analysis and Crystallography
Research has focused on the structural characteristics of isoindole-1,3(2H)-dione derivatives. For instance, the analysis of "2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione" reveals that the dimethylphenyl group and the isoindole-1,3(2H)-dione group are essentially planar and oriented at specific angles, with weak C—H⋯O interactions forming a zigzag chain. This structural insight underscores the compound's potential in forming stable crystalline arrangements, which could be relevant for material science applications (Tariq et al., 2010).
Synthesis and Derivative Formation
The synthesis of new polysubstituted isoindole-1,3-diones has been explored, demonstrating methodologies for creating derivatives with potential in various chemical applications. One approach involves the reaction of isoindole-1,3-dione with m-CPBA to yield epoxide derivatives, highlighting the compound's versatility as a precursor for further chemical transformations (Tan et al., 2014).
Biological Activity and Chemical Properties
Research into the antimicrobial and biological activities of isoindole-1,3(2H)-dione derivatives has been conducted, identifying certain derivatives with more pronounced biological activity than standard drugs. This indicates the potential for developing novel antimicrobial agents based on this scaffold (Ahamed et al., 2021).
Photophysical and Electrochemical Studies
The photophysical properties of novel phthalimide derivatives, which share structural similarities with "2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione," have been investigated. These studies, focusing on solvatochromic shifts and dipole moments, contribute to understanding the compound's behavior in various solvents, which is crucial for applications in dye-sensitized solar cells and organic electronics (Akshaya et al., 2016).
Green Chemistry Applications
Efforts to develop greener synthesis methods for isoindoline-1,3-dione derivatives have been reported, using environmentally benign catalysts. This research underscores the potential of "this compound" and its derivatives in contributing to sustainable chemical practices, highlighting the importance of eco-friendly approaches in chemical synthesis (Malaysian Journal et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-acetylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16(17)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYOEWPKMOPSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40101-59-5 |
Source
|
Record name | 2-(4-ACETYL-PHENYL)-ISOINDOLE-1,3-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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